molecular formula C10H16Cl2N2O2 B2358613 (S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride CAS No. 1810074-68-0

(S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride

Cat. No.: B2358613
CAS No.: 1810074-68-0
M. Wt: 267.15
InChI Key: YHQBEHYIURRIRG-WWPIYYJJSA-N
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Description

(S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride: is a chemical compound with the molecular formula C₁₀H₁₄ClN₂O₂. It is a derivative of amino acids and is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 5-methylpyridin-2-ol and (S)-methyl 2-amino-3-hydroxypropanoate.

  • Reaction Conditions: The reaction involves a coupling reaction under acidic conditions, followed by hydrochloride salt formation.

Industrial Production Methods:

  • Batch Production: The compound is produced in batches using large reactors.

  • Purification: The product is purified using crystallization techniques to achieve the desired purity level.

Chemical Reactions Analysis

(S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions.

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: Using nucleophiles like halides under basic conditions.

Major Products Formed:

  • Oxidation: (S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoic acid.

  • Reduction: (S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanol.

  • Substitution: Halogenated derivatives of the pyridine ring.

Scientific Research Applications

(S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride: has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Studied for its potential biological activity.

  • Medicine: Investigated for its therapeutic potential in various diseases.

  • Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes and receptors in biological systems.

  • Pathways Involved: It may modulate signaling pathways related to disease processes.

Comparison with Similar Compounds

(S)-Methyl 2-amino-3-(5-methylpyridin-2-yl)propanoate hydrochloride: is compared with similar compounds to highlight its uniqueness:

  • Similar Compounds: (S)-Methyl 2-amino-3-(4-methylpyridin-2-yl)propanoate hydrochloride, (S)-Methyl 2-amino-3-(3-methylpyridin-2-yl)propanoate hydrochloride.

  • Uniqueness: The presence of the 5-methyl group on the pyridine ring distinguishes it from other similar compounds.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(5-methylpyridin-2-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-7-3-4-8(12-6-7)5-9(11)10(13)14-2;/h3-4,6,9H,5,11H2,1-2H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSWKHKYYJANIQ-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CC(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=C1)C[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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